molecular formula C10H6ClFO3 B11793000 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid

Cat. No.: B11793000
M. Wt: 228.60 g/mol
InChI Key: CKVLENRWFOYTHR-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzofuran ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid typically involves the formation of the benzofuran ring followed by the introduction of the chloro and fluoro substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. Subsequent halogenation reactions introduce the chloro and fluoro groups at the desired positions on the ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzofuran-3-yl)acetic acid
  • 2-(5-Fluorobenzofuran-3-yl)acetic acid
  • 2-(2,5-Dichlorobenzofuran-3-yl)acetic acid

Uniqueness

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H6ClFO3

Molecular Weight

228.60 g/mol

IUPAC Name

2-(2-chloro-5-fluoro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H6ClFO3/c11-10-7(4-9(13)14)6-3-5(12)1-2-8(6)15-10/h1-3H,4H2,(H,13,14)

InChI Key

CKVLENRWFOYTHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(O2)Cl)CC(=O)O

Origin of Product

United States

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